molecular formula C16H19NO3 B1387403 Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate CAS No. 1169975-44-3

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Cat. No.: B1387403
CAS No.: 1169975-44-3
M. Wt: 273.33 g/mol
InChI Key: YHLJBXHCFOSMGG-UHFFFAOYSA-N
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Description

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with 2-phenyl-4-propyl-1,3-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which may influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-phenyl-1,3-oxazol-5-yl)acetate
  • Ethyl (2-phenyl-4-methyl-1,3-oxazol-5-yl)acetate
  • Ethyl (2-phenyl-4-ethyl-1,3-oxazol-5-yl)acetate

Uniqueness

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is unique due to its specific substitution pattern on the oxazole ring. The propyl group at the 4-position can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-(2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-8-13-14(11-15(18)19-4-2)20-16(17-13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLJBXHCFOSMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
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Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
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Reactant of Route 6
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

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